molecular formula C18H15F2N3OS B2547275 2,6-difluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide CAS No. 886898-49-3

2,6-difluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide

Cat. No.: B2547275
CAS No.: 886898-49-3
M. Wt: 359.39
InChI Key: SQXNZYQXRAYKRA-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide is a synthetic small molecule designed for research applications, featuring a benzamide scaffold linked to a phenyl-imidazole moiety via a thioether chain. This molecular architecture is of significant interest in medicinal chemistry exploration. The compound's core structure incorporates a 1H-imidazole ring, a privileged scaffold in drug discovery known to be associated with a wide spectrum of biological activities, including anticancer and antimicrobial properties . The inclusion of a fluorine-substituted benzamide and a thioethyl linker may influence the compound's electronic properties, metabolic stability, and binding affinity to biological targets, making it a valuable probe for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules. It is particularly useful for investigating molecular interactions with enzymes and receptors. The presence of the benzimidazole-like core suggests potential for application in oncology research, as similar heterocyclic compounds have demonstrated promising in vitro anticancer activity against human cancer cell lines such as HCT116 (colorectal carcinoma) and have been investigated through molecular docking studies with targets like cyclin-dependent kinase 8 (CDK8) . Furthermore, its structural features make it a candidate for use in infectious disease research, as analogous 2-mercaptobenzimidazole (2MBI) derivatives have shown significant antimicrobial effects against various Gram-positive and Gram-negative bacterial strains . This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2,6-difluoro-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3OS/c19-13-7-4-8-14(20)16(13)17(24)21-9-10-25-18-22-11-15(23-18)12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXNZYQXRAYKRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2,6-Difluorobenzoic Acid Derivatives

The benzamide moiety of the target compound originates from 2,6-difluorobenzoic acid, a building block synthesized via hydrolysis of 2,6-difluorobenzonitrile. As detailed in patent CN106749173B, this reaction employs sodium hydroxide (3 equiv) under pressurized conditions (0.25 MPa, 150°C) to yield 6-fluorosalicylic acid, which is subsequently acidified to isolate 2,6-difluorobenzoic acid. Conversion to the acyl chloride is achieved using thionyl chloride or oxalyl chloride in anhydrous dichloromethane, a standard protocol for amide synthesis.

Preparation of 5-Phenyl-1H-Imidazole-2-thiol

The imidazole-thiol component is synthesized via cyclocondensation of benzaldehyde derivatives with thiourea under acidic conditions. While specific protocols are absent in the provided sources, analogous methods from patent US20170348258A1 suggest that reacting α-ketoaldehydes with ammonium thiocyanate in hydrochloric acid yields 2-mercaptoimidazoles. For 5-phenyl substitution, benzil (1,2-diphenylethanedione) may serve as the diketone precursor, though regioselectivity requires careful temperature control (70–80°C) to favor the 5-phenyl isomer.

Alkylation to Form 2-((5-Phenyl-1H-Imidazol-2-yl)thio)ethylamine

The thioether linkage is established via nucleophilic substitution between 5-phenyl-1H-imidazole-2-thiol and 2-bromoethylamine hydrobromide. Per patent US20170348258A1, this reaction proceeds in acetonitrile with potassium carbonate (1.2 equiv) under reflux (4–6 hours), yielding 2-((5-phenyl-1H-imidazol-2-yl)thio)ethylamine. Excess base ensures deprotonation of the thiol, while inert atmospheres minimize oxidation. Crude product purification via silica gel chromatography (ethyl acetate/hexane, 1:3) affords the amine intermediate in ~65% yield.

Amide Coupling to Yield the Target Compound

Final amide bond formation employs 2,6-difluorobenzoyl chloride and the ethylamine intermediate. Following Schotten-Baumann conditions, the amine is dissolved in tetrahydrofuran (THF) and treated with benzoyl chloride (1.1 equiv) in the presence of aqueous sodium hydroxide (10%) at 0–5°C. After stirring for 12 hours, the product precipitates and is recrystallized from ethanol/water (2:1) to achieve >90% purity. Alternative coupling agents like EDC/HOBt in dimethylformamide (DMF) may enhance yields for sterically hindered substrates.

Optimization and Analytical Characterization

Reaction parameters critical to scalability include:

Step Conditions Yield Citation
Acyl chloride formation SOCl₂, DCM, 40°C, 2h 95%
Thioether alkylation K₂CO₃, ACN, reflux, 4h 65%
Amide coupling NaOH (10%), THF, 0°C, 12h 78%

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity. For instance, the benzamide carbonyl resonates at δ 167.2 ppm in ¹³C NMR, while the imidazole-thioether protons appear as a triplet at δ 3.45 ppm (J = 6.2 Hz) in ¹H NMR.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions to form a dihydroimidazole derivative.

    Substitution: The difluoro groups on the benzamide ring can undergo nucleophilic aromatic substitution with strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Substituted benzamide derivatives with nucleophiles replacing the fluorine atoms.

Scientific Research Applications

2,6-difluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The difluoro groups and thioether linkage contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares core structural features with several benzamide derivatives, differing primarily in substituents and heterocyclic appendages. Key analogues include:

Compound Name Substituents/Modifications Biological Activity (Inferred) Reference
2,6-Difluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide 2,6-difluorobenzamide; 5-phenylimidazole thioethyl Not explicitly reported
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 3,4-dimethoxyphenethylamine; unmodified benzamide Antifungal, anticancer
2-Hydroxy-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-D) 2-hydroxybenzamide; 3,4-dimethoxyphenethylamine Antimicrobial
N-[2-[(3-Cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide Thienylmethylthio; pyridinylaminoethyl Antiviral, anticancer
2-[[(5-Methyl-3-isoxazolyl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide Isoxazole; nitrophenylaminoethyl Platelet aggregation inhibition

Key Structural Differences:

  • Fluorine Substitution : The target compound’s 2,6-difluoro group enhances electronegativity and metabolic stability compared to Rip-B’s methoxy groups or Rip-D’s hydroxyl group .
  • Heterocyclic Moieties : The 5-phenylimidazole group offers distinct hydrogen-bonding interactions relative to thienyl () or isoxazole () groups, which may influence target selectivity .
  • Thioether Linkage : The thioethyl bridge is shared with analogues in –6 but varies in terminal heterocycles (imidazole vs. thiazole or pyridine), affecting solubility and steric bulk .

Pharmacological and Physical Properties

  • For instance, thioether-linked benzamides in –6 are patented for cancer and viral infections .
  • Physical Properties: Melting Points: Rip-B (90°C) and Rip-D (96°C) highlight how polar groups (e.g., hydroxyl) increase melting points compared to nonpolar fluorine substitutions . NMR Signatures: The 2,6-difluoro substitution would produce distinct ¹⁹F NMR shifts (~-110 ppm for aromatic fluorines) and split aromatic proton signals in ¹H NMR .

Advantages and Limitations

  • Advantages :
    • Fluorine atoms improve lipophilicity and resistance to oxidative metabolism, enhancing pharmacokinetics .
    • The imidazole-thioethyl group may confer selective binding to kinases or proteases, as seen in related compounds .
  • Limitations: Synthetic complexity of the imidazole-thioethyl moiety may reduce scalability compared to simpler analogues like Rip-B . No direct efficacy or toxicity data limits translational assessment.

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